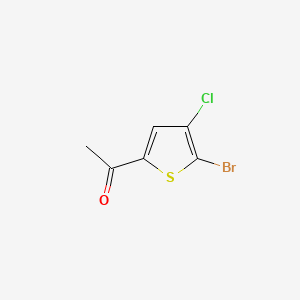

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-4-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677261 | |

| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123418-66-6 | |

| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one chemical properties

An In-Depth Technical Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic ketone. With its unique arrangement of a thiophene core, an acetyl group, and two distinct halogen atoms, this compound serves as a versatile and strategic building block in synthetic organic chemistry. Its structural features offer multiple, orthogonally reactive sites, making it particularly valuable for the construction of complex molecular architectures in medicinal chemistry and materials science. This document details the compound's core physicochemical properties, theoretical spectroscopic profile, key reactivity patterns, and its demonstrated utility as a scaffold in drug discovery programs. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful intermediate in their work.

Core Chemical and Physical Properties

This compound, identified by CAS Number 123418-66-6, is a solid organic compound whose value lies in its trifunctional nature.[1] The thiophene ring, a common heterocycle in pharmaceuticals, is substituted at the 2-position with an acetyl group, at the 4-position with chlorine, and at the 5-position with bromine.[2] This specific substitution pattern provides a robust platform for sequential and selective chemical modifications.

Caption: 2D structure of this compound.

A summary of its fundamental properties is provided in the table below. Proper storage in a dark, inert atmosphere at 2-8°C is recommended to ensure its long-term stability and purity.[1]

| Property | Value | Source(s) |

| CAS Number | 123418-66-6 | [1][3] |

| Molecular Formula | C₆H₄BrClOS | [2][3] |

| Molecular Weight | ~239.51 g/mol | |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(5-bromo-4-chloro-2-thienyl)ethanone | [1] |

| Physical Form | Solid | [1] |

| Typical Purity | 95-97% | [1][3] |

| Storage Conditions | 2-8°C, inert atmosphere, dark place | [1] |

Spectroscopic Profile (Theoretical)

While specific experimental spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: Two primary signals are expected:

-

A singlet for the methyl protons (CH₃) of the acetyl group, likely appearing in the δ 2.5-2.7 ppm region.

-

A singlet for the lone aromatic proton on the thiophene ring (at C3), expected further downfield, likely in the δ 7.5-8.0 ppm range, due to the deshielding effects of the adjacent sulfur atom and acetyl group.

-

-

¹³C NMR Spectroscopy: The spectrum will show six distinct signals corresponding to each carbon atom. The carbonyl carbon (C=O) will be the most downfield signal (>190 ppm). The four carbons of the thiophene ring will appear in the aromatic region (~125-150 ppm), with their exact shifts influenced by the halogen and acetyl substituents. The methyl carbon will be the most upfield signal (~25-30 ppm).

-

Mass Spectrometry: The mass spectrum will be characterized by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a pattern of four peaks for the molecular ion:

-

M⁺ (¹²C₆¹H₄⁷⁹Br³⁵Cl¹⁶O³²S)

-

M+2 (containing either ⁸¹Br or ³⁷Cl)

-

M+4 (containing both ⁸¹Br and ³⁷Cl)

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically found around 1660-1680 cm⁻¹. Other characteristic bands would include aromatic C-H stretching (~3100 cm⁻¹) and C-Cl/C-Br stretching vibrations in the fingerprint region (<800 cm⁻¹).

Reactivity and Synthetic Utility

The synthetic power of this molecule stems from its three distinct reactive centers, which can be addressed with high selectivity. This allows for a modular and strategic approach to building complex derivatives.

Caption: Key reactive sites on the this compound scaffold.

Reactions at the Halogen Positions

The presence of both bromine and chlorine provides two handles for metal-catalyzed cross-coupling reactions or nucleophilic substitutions.[2] A key principle of causality in experimental design is leveraging the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more labile and will react preferentially under standard palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the 5-position while leaving the C-Cl bond intact for a subsequent, more forcing reaction. This stepwise approach is fundamental to building molecular diversity from a single starting material.

Reactions of the Acetyl Group

The acetyl group is a versatile functional handle for a wide array of classical organic transformations.[2]

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using agents like sodium borohydride, providing a chiral center and a site for further derivatization. More vigorous reduction conditions (e.g., Wolff-Kishner or Clemmensen) can deoxygenate the group entirely to an ethyl substituent.

-

Condensation: The α-protons on the methyl group are acidic enough to participate in base-catalyzed condensation reactions, such as the Aldol or Claisen-Schmidt reactions, to form α,β-unsaturated ketone systems.

-

Alpha-Functionalization: The position alpha to the carbonyl can be halogenated (e.g., using NBS or Br₂) to form a 2-bromoacetyl derivative. This product, such as the related 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone, is a powerful alkylating agent, often used in the synthesis of heterocyclic rings like thiazoles and is a known intermediate in the synthesis of pharmaceuticals like Avatrombopag.[4][5]

The following workflow illustrates the divergent synthetic pathways available from this starting material.

Sources

- 1. This compound | 123418-66-6 [sigmaaldrich.com]

- 2. Buy this compound | 123418-66-6 [smolecule.com]

- 3. This compound 97% | CAS: 123418-66-6 | AChemBlock [achemblock.com]

- 4. 677007-73-7|2-Bromo-1-(4-chlorothiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. 2-bromo-1-(4-chlorothiophen-2-yl)ethanone | 677007-73-7 [chemicalbook.com]

A Comprehensive Technical Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, a key heterocyclic building block in modern synthetic chemistry. The document delineates its physicochemical properties, outlines a plausible synthetic pathway via Friedel-Crafts acylation, and discusses its significant role as a crucial intermediate in the synthesis of pharmaceutical agents, most notably the thrombopoietin receptor agonist, Avatrombopag. Furthermore, this guide details the reactivity of the compound, offering insights into its potential for further chemical transformations. Safety and handling protocols are also comprehensively addressed to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1] The thiophene ring is considered a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of various substituents onto the thiophene scaffold allows for the fine-tuning of a molecule's biological activity. This compound is a prime example of a highly functionalized thiophene derivative, offering multiple reactive sites for the construction of complex molecular architectures. Its utility is underscored by its role as a pivotal intermediate in the synthesis of Avatrombopag, a drug used to treat thrombocytopenia.[2][3] This guide aims to provide a comprehensive technical overview of this important chemical entity.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe utilization in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 123418-66-6 | [4][5] |

| Molecular Formula | C₆H₄BrClOS | [4] |

| Molecular Weight | 239.51 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | |

| InChI Key | FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1cc(Cl)c(Br)s1 | [5] |

Safety and Handling

This compound is classified as harmful if swallowed and is an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[4][6][7][8]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached through the Friedel-Crafts acylation of a suitably substituted thiophene precursor.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromo-3-chlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10][11]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Causality of Experimental Choices:

-

Choice of Reactants: 2-Bromo-3-chlorothiophene serves as the aromatic substrate. The acetyl group is introduced using acetyl chloride, a common and reactive acylating agent.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride by forming a highly electrophilic acylium ion.[12][13]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[9]

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylations of thiophenes and should be optimized for this specific substrate.[9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Formation of Acylium Ion: The suspension is cooled to 0 °C in an ice bath. Acetyl chloride (1.05 equivalents) is added dropwise to the stirred suspension.

-

Addition of Thiophene Substrate: A solution of 2-bromo-3-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Figure 2: Workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data for this compound can be predicted based on its structure. Researchers should obtain and interpret their own analytical data for verification.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm.- A singlet for the thiophene proton (H-3) around δ 7.5-7.8 ppm. |

| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 25-30 ppm.- Signals for the thiophene ring carbons, with the carbon bearing the bromine and the carbon bearing the chlorine being significantly shifted.- A signal for the carbonyl carbon (C=O) around δ 185-195 ppm. |

| Mass Spec. (EI) | - A molecular ion peak (M⁺) at m/z 238/240/242, showing the characteristic isotopic pattern for one bromine and one chlorine atom.- A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺).- A fragment ion corresponding to the acylium ion [M-CH₃]⁺. |

| FTIR | - A strong absorption band for the carbonyl (C=O) stretch around 1660-1680 cm⁻¹.- C-H stretching vibrations for the methyl group and the aromatic ring.- C-Cl and C-Br stretching vibrations in the fingerprint region. |

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Avatrombopag.[2][3]

Role in the Synthesis of Avatrombopag

Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor agonist used for the treatment of thrombocytopenia.[2] The synthesis of Avatrombopag involves a multi-step sequence where this compound serves as the foundational thiophene-containing fragment.

Synthetic Utility:

The bromo and chloro substituents on the thiophene ring of this compound provide two distinct handles for subsequent cross-coupling reactions, allowing for the regioselective introduction of other molecular fragments. The acetyl group can be further functionalized, for example, through alpha-halogenation, to enable the construction of the thiazole ring system present in Avatrombopag.[3] The presence of these multiple reactive sites makes it a versatile and valuable building block in medicinal chemistry.

Sources

- 1. Buy this compound | 123418-66-6 [smolecule.com]

- 2. The synthesize method of Avatrombopag_Chemicalbook [chemicalbook.com]

- 3. Synthesis of Avatrombopag | NROChemistry [nrochemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound 97% | CAS: 123418-66-6 | AChemBlock [achemblock.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

1-(5-bromo-4-chloro-2-thienyl)ethanone IUPAC name

An In-depth Technical Guide to 1-(5-bromo-4-chloro-2-thienyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(5-bromo-4-chloro-2-thienyl)ethanone, a halogenated acetylthiophene derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized heterocyclic compound, it serves as a valuable intermediate for the synthesis of more complex molecular architectures. This document details the compound's chemical identity, physicochemical properties, a validated synthetic route with mechanistic considerations, and its potential applications, particularly in the realm of drug discovery. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and strategic use in medicinal chemistry programs.

Introduction: The Strategic Value of Thiophene Scaffolds

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous commercially available drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] The thiophene ring is often employed as a bioisostere for a phenyl ring, offering a similar spatial arrangement but with distinct electronic properties that can modulate a molecule's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]

The compound 1-(5-bromo-4-chloro-2-thienyl)ethanone is a strategically functionalized building block. The presence of three distinct reactive handles—an acetyl group and two different halogen atoms (bromine and chlorine) at specific positions—allows for a variety of subsequent chemical transformations. This multi-functional nature makes it a highly versatile intermediate for constructing combinatorial libraries and accessing novel chemical entities in the drug discovery process.[3][5] This guide will elucidate the chemical characteristics and synthetic utility of this important compound.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The compound is unambiguously defined by its IUPAC name and other standard identifiers.

IUPAC Name: 1-(5-bromo-4-chlorothiophen-2-yl)ethanone[6]

Synonyms: 3-Chloro-2-Bromo-5-Acetylthiophene[6]

Physicochemical Data

The key physical and chemical properties of 1-(5-bromo-4-chloro-2-thienyl)ethanone are summarized in the table below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 123418-66-6 | [6][7] |

| Molecular Formula | C₆H₄BrClOS | [6] |

| Molecular Weight | 239.52 g/mol | [6] |

| Boiling Point | 323.5 °C at 760 mmHg | [6][8] |

| Density | 1.728 g/cm³ | [6][8] |

| Flash Point | 149.5 °C | [6][8] |

Synthesis and Mechanistic Insights

The synthesis of 1-(5-bromo-4-chloro-2-thienyl)ethanone can be efficiently achieved via electrophilic aromatic substitution on a pre-existing acetylthiophene precursor. The choice of starting material and reaction conditions is dictated by the directing effects of the substituents on the thiophene ring.

Retrosynthetic Analysis and Strategy

A logical synthetic approach involves the bromination of 1-(4-chlorothiophen-2-yl)ethanone. The acetyl group at the 2-position is an electron-withdrawing group that deactivates the thiophene ring towards electrophilic attack.[9] It primarily directs incoming electrophiles to the 5-position, which is the most favorable site for substitution, thus ensuring high regioselectivity for the desired product.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the final product.

Caption: Synthetic workflow for 1-(5-bromo-4-chloro-2-thienyl)ethanone.

Detailed Experimental Protocol

This protocol is based on established methods for the halogenation of acetylthiophenes.[8]

Objective: To synthesize 1-(5-bromo-4-chloro-2-thienyl)ethanone via bromination of 1-(4-chlorothiophen-2-yl)ethanone.

Materials:

-

1-(4-chlorothiophen-2-yl)ethanone (1.0 eq)

-

Anhydrous Aluminum trichloride (AlCl₃) (catalytic amount)

-

Bromine (Br₂) (1.1 eq)

-

Chloroform (anhydrous)

-

5% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-chlorothiophen-2-yl)ethanone in anhydrous chloroform.

-

Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum trichloride.

-

Bromination: Add a solution of bromine in chloroform dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent potential side reactions like polybromination.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into an ice-water mixture to quench the reaction and decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1-(5-bromo-4-chloro-2-thienyl)ethanone. A literature-reported yield for a similar transformation is approximately 95%.[8]

Reactivity and Spectroscopic Characterization

The reactivity of 1-(5-bromo-4-chloro-2-thienyl)ethanone is governed by its three functional groups.

-

Acetyl Group: The carbonyl can undergo standard ketone reactions such as reduction, oxidation (e.g., haloform reaction), or condensation. The alpha-protons are acidic and can be used for enolate formation.

-

Halogen Atoms: The bromine at the 5-position is more susceptible to metal-halogen exchange (e.g., with n-BuLi) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) than the chlorine at the 4-position. This differential reactivity allows for selective functionalization.

-

Thiophene Ring: The electron-withdrawing nature of the acetyl group and halogens deactivates the ring, making further electrophilic substitution difficult.[9]

Spectroscopic Analysis:

-

¹H NMR: Would show a singlet for the methyl protons (CH₃) and a singlet for the remaining thiophene proton (at the 3-position).

-

¹³C NMR: Would show distinct signals for the carbonyl carbon, the methyl carbon, and the four carbons of the thiophene ring.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Applications in Research and Drug Development

Thiophene-based compounds are pivotal in modern drug discovery.[1][2] Their ability to act as versatile intermediates makes them indispensable tools for medicinal chemists.[5]

Role as a Pharmaceutical Intermediate

1-(5-bromo-4-chloro-2-thienyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but rather a key building block. Its value lies in its pre-functionalized scaffold, which allows for the rapid generation of diverse compound libraries to screen for biological activity.

The differential reactivity of the C-Br and C-Cl bonds is particularly advantageous. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a different coupling reaction at the C-Cl bond, enabling the controlled, stepwise construction of complex target molecules.

Drug Discovery Workflow

The diagram below outlines a conceptual workflow where a thiophene intermediate like the one discussed is utilized in a drug discovery program.

Caption: Role of thiophene intermediates in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

Hazard Identification: Based on available safety data for this and structurally similar compounds, 1-(5-bromo-4-chloro-2-thienyl)ethanone is associated with the following GHS hazard statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[8]

Conclusion

1-(5-bromo-4-chloro-2-thienyl)ethanone is a high-value chemical intermediate whose utility is rooted in the strategic placement of its functional groups. The acetyl moiety and the differentially reactive halogen atoms on the thiophene core provide a robust platform for synthetic chemists to build molecular complexity. Its role as a building block in the synthesis of potential therapeutic agents underscores the continued importance of functionalized heterocycles in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in a research setting.

References

- An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene. Benchchem.

- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI.

- 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one. AMERICAN ELEMENTS.

- What is the stability of 2 - Acetylthiophene under different conditions? HOPEMAX.

- Furans, thiophenes and related heterocycles in drug discovery. PubMed.

- Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate.

- Thiophenes - Heterocyclic Organic Compounds. Labinsights.

- The Crucial Role of Thiophene Intermediates in Drug Discovery.

- 1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2. PubChem.

- Thiophene-Based Compounds. Encyclopedia MDPI.

- SAFETY DATA SHEET.

- Safety Data Sheet. Angene Chemical.

- Safety Data Sheet. Cayman Chemical.

- 1-(5-BROMO-4-CHLORO-2-THIENYL)ETHANONE. LookChem.

- 1-(5-bromo-2-thienyl)ethanone. ChemSynthesis.

- SOME 2-ACETYLTHIOPHENE DERIVATIVES AND RELATED ACETOPHENONE ANALOGS. The Journal of Organic Chemistry - ACS Publications.

- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. Google Patents.

- 2-Acetylthiophene. Wikipedia.

- 1-(5-BROMO-4-CHLORO-2-THIENYL)ETHANONE [123418-66-6]. Chemsigma.

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labinsights.nl [labinsights.nl]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. nbinno.com [nbinno.com]

- 6. americanelements.com [americanelements.com]

- 7. chemsigma.com [chemsigma.com]

- 8. lookchem.com [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. angenechemical.com [angenechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Characterization and Precise Molecular Weight Determination of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is a halogenated heterocyclic ketone that serves as a critical building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules necessitates a robust and unambiguous characterization framework.[1] This guide provides a comprehensive technical overview of the methodologies required for the precise determination of its molecular weight. We move beyond theoretical calculations to detail an empirical, self-validating protocol using High-Resolution Mass Spectrometry (HRMS). The focus is on leveraging the compound's unique isotopic signature, imparted by the presence of both bromine and chlorine, to achieve unequivocal structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the principles and practices for characterizing such halogenated intermediates.

Compound Profile and Theoretical Mass

A precise understanding of a compound begins with its fundamental identifiers and theoretical mass calculations. These values serve as the benchmark against which empirical data are compared.

Chemical Identity

The foundational data for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| IUPAC Name | 1-(5-bromo-4-chlorothiophen-2-yl)ethanone | [1] |

| CAS Number | 123418-66-6 | [1][2][3] |

| Molecular Formula | C₆H₄BrClOS | [1][2] |

| SMILES | CC(=O)C1=CC(=C(S1)Br)Cl | [1][4] |

| Physical Form | Solid | [2] |

Calculated Molecular Weights

It is critical to distinguish between average molecular weight and monoisotopic mass, as each serves a different purpose in chemical analysis.

-

Average Molecular Weight is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value used for stoichiometric calculations in bulk chemistry.

-

Monoisotopic Mass is calculated using the mass of the most abundant isotope for each element. This is the value that is most precisely measured by mass spectrometry.

| Mass Type | Calculated Value ( g/mol or Da) | Rationale |

| Average Molecular Weight | 239.51 | Based on natural isotopic abundance of all atoms.[4] |

| Monoisotopic Mass | 237.8620 | Based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O, ³²S. |

The Cornerstone of Confirmation: Mass Spectrometry and Isotopic Fingerprinting

While the calculated mass provides a theoretical target, only empirical analysis can confirm the identity and purity of a synthesized compound. Mass spectrometry is the definitive technique for this purpose, particularly for halogenated molecules.[5][6]

The Unique Isotopic Signature of Bromine and Chlorine

The power of mass spectrometry in this context lies in its ability to resolve ions differing in mass by only a single neutron. Halogens like chlorine and bromine have highly characteristic natural isotopic distributions, creating a predictable "fingerprint" in the mass spectrum.[6]

-

Chlorine (Cl): Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] This results in a pair of peaks (M and M+2) separated by two mass units with a ~3:1 intensity ratio.

-

Bromine (Br): Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6] This produces a pair of peaks (M and M+2) of almost equal intensity.

For a molecule containing both one chlorine and one bromine atom , these patterns combine to produce a highly distinctive cluster of peaks at M, M+2, and M+4. The relative intensities of this cluster are unique and serve as a self-validating feature for the presence of both atoms in the molecular ion.

Caption: Logical relationship of isotopic composition to the observed mass spectrum.

Experimental Protocol: HRMS Analysis

This section details a robust, field-proven protocol for the determination of the precise molecular weight and confirmation of the elemental formula of this compound.

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity (LC-MS grade) solvent such as acetonitrile or methanol. The choice of solvent should ensure complete dissolution and compatibility with the chosen ionization source.

-

Dilution: Prepare a final working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration minimizes detector saturation while ensuring a strong signal.

-

Filtration (Optional): If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter to prevent clogging of the instrument's fluidics.

Instrumentation and Parameters

A high-resolution mass spectrometer, such as an Orbitrap or Quadrupole Time-of-Flight (Q-TOF), is required to achieve the mass accuracy needed for formula confirmation.

-

Ionization Source: Utilize a "soft" ionization technique to maximize the abundance of the molecular ion and minimize in-source fragmentation. Electrospray Ionization (ESI) in positive ion mode is recommended. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative.

-

Rationale: Harsh techniques like Electron Ionization (EI) can cause extensive fragmentation, potentially preventing the observation of the molecular ion peak, which is essential for molecular weight determination.[5]

-

-

Instrument Calibration: Calibrate the mass spectrometer immediately prior to analysis using a certified calibration standard solution to ensure high mass accuracy (< 5 ppm).

-

Key Acquisition Parameters:

-

Mass Range: 100-500 m/z

-

Resolution: > 60,000 FWHM (Full Width at Half Maximum)

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Experimental Workflow Diagram

The end-to-end process from sample to confirmed result is illustrated below.

Caption: Step-by-step workflow for HRMS-based molecular weight determination.

Data Interpretation and Validation

The trustworthiness of the result is established by a multi-step validation process using the acquired high-resolution data.

-

Identify the Molecular Ion Cluster: In the acquired spectrum, locate the group of peaks corresponding to the predicted molecular weight. For C₆H₄BrClOS, this cluster will begin around m/z 237.86 (the monoisotopic mass of the protonated molecule, [M+H]⁺).

-

Validate the Isotopic Pattern: This is the most critical step. The observed pattern of peaks must match the theoretical prediction for a compound containing one bromine and one chlorine atom.

-

Peak Spacing: Confirm the presence of peaks at M, M+2, and M+4.

-

Intensity Ratio: The relative heights of these peaks must align with the combined isotopic abundances of Br and Cl. The M+2 peak should be the most intense, followed by the M and M+4 peaks. Any significant deviation from this pattern would cast doubt on the compound's identity.

-

-

Confirm Elemental Composition: Use the instrument's software to calculate the elemental formula from the measured accurate mass of the monoisotopic peak ([M+H]⁺). The mass error between the measured value and the theoretical value for C₆H₅BrClOS⁺ should be less than 5 ppm. Achieving this level of mass accuracy provides extremely high confidence in the assigned elemental formula.

Conclusion

The molecular weight of this compound is theoretically calculated to be 239.51 g/mol (average) and 237.8620 Da (monoisotopic). However, for unequivocal identification in a research or drug development setting, empirical verification is paramount. The High-Resolution Mass Spectrometry protocol detailed herein provides a robust and self-validating method for this purpose. By leveraging the unique and predictable isotopic fingerprint generated by the compound's bromine and chlorine substituents, researchers can achieve unambiguous confirmation of its molecular weight and elemental composition, ensuring the integrity of subsequent synthetic steps and biological evaluations.

References

- Determination of Molecular Weight by Mass Spectros. Scribd. [Link]

- How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

Sources

structure elucidation of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of this compound (CAS No. 123418-66-6), a halogenated acetylthiophene derivative.[1] This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy. We emphasize the causality behind experimental choices and the synergistic interplay of data streams, presenting a self-validating analytical workflow designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a substituted heterocyclic ketone with potential as a building block in organic synthesis and medicinal chemistry.[2] Its structure, featuring a thiophene ring with three distinct substituents—bromo, chloro, and acetyl groups—presents a non-trivial analytical problem. The primary challenge lies in the unambiguous assignment of the substituent positions on the thiophene ring. While the molecular formula, C₆H₄BrClOS, can be readily determined, confirming the precise regio-isomeric arrangement requires a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.[1]

This guide details the logical progression of experiments, from establishing the molecular mass and elemental composition to mapping the intricate network of atomic connectivity, culminating in a fully validated chemical structure.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the initial and indispensable step, providing the molecular weight and crucial information about the elemental composition through isotopic patterns. For a small, relatively volatile organic molecule like this, Electron Ionization (EI) is an excellent choice as it generates a rich fragmentation pattern that acts as a molecular fingerprint.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an EI source is used.

-

Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion, the molecular ion (M⁺•).[3]

-

Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Detection: The positive ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is recorded.

Data Interpretation: Decoding the Spectrum

The mass spectrum provides two critical pieces of information: the molecular ion cluster and the fragmentation pattern.

A. The Molecular Ion (M⁺•) Cluster: Due to the presence of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks, not a single peak.[4] The expected isotopic pattern is the key to confirming the presence of one Br and one Cl atom.

| Isotopologue | Calculation | Expected m/z | Relative Abundance (Approx.) |

| C₆H₄³⁵Cl⁷⁹BrOS | (Base Peak) | 238 | 100% |

| C₆H₄³⁷Cl⁷⁹BrOS | M+2 (from ³⁷Cl) | 240 | 32% (100 * 0.242/0.758) |

| C₆H₄³⁵Cl⁸¹BrOS | M+2 (from ⁸¹Br) | 240 | 97% (100 * 0.493/0.507) |

| C₆H₄³⁷Cl⁸¹BrOS | M+4 | 242 | 31% (97 * 0.242/0.758) |

Note: The combined M+2 peak at m/z 240 would have an approximate relative abundance of 129% (32+97) compared to the M peak at m/z 238. The observation of this distinct [M]⁺, [M+2]⁺, and [M+4]⁺ pattern provides powerful evidence for the elemental formula.

B. Key Fragmentation Pathways: The fragmentation pattern helps to identify structural motifs. For ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant pathway.[5][6]

-

Loss of Methyl Radical (•CH₃): Cleavage of the acetyl C-C bond results in a stable acylium ion. This fragment will also exhibit the Br/Cl isotopic pattern.

-

[M - 15]⁺: m/z 223, 225, 227

-

-

Formation of Acetyl Cation (CH₃CO⁺): Cleavage of the bond between the carbonyl carbon and the thiophene ring.

-

[CH₃CO]⁺: m/z 43 (Often the base peak in acetyl-containing compounds).[3]

-

The following diagram illustrates the primary fragmentation pathways.

Caption: Key HMBC correlations confirming atomic connectivity.

The combined NMR data unambiguously establishes the substitution pattern: the acetyl group is at C-2, the single proton is at C-3, the chloro group is at C-4, and the bromo group is at C-5.

The Gold Standard: Single-Crystal X-ray Crystallography

For an absolute and final confirmation of structure, particularly the three-dimensional arrangement in the solid state, single-crystal X-ray crystallography is the ultimate technique. [7][8]

Experimental Workflow: X-ray Crystallography

The workflow provides an unambiguous map of electron density, revealing precise atomic positions, bond lengths, and bond angles. [7]

Caption: General workflow for single-crystal X-ray analysis.

While contingent on the ability to grow a high-quality single crystal, a successful analysis would provide the definitive, incontrovertible proof of the structure elucidated by the spectroscopic methods described above.

Conclusion: A Convergent Structural Proof

The structure elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.

-

Mass Spectrometry confirmed the molecular formula C₆H₄BrClOS via high-resolution mass and the characteristic isotopic cluster for one bromine and one chlorine atom.

-

Infrared Spectroscopy identified the key functional groups: a conjugated aryl ketone and a substituted aromatic ring.

-

NMR Spectroscopy (¹H, ¹³C, and 2D) provided the complete atomic connectivity map, unambiguously placing the acetyl group at the C-2 position and confirming the C-4 chloro and C-5 bromo substitution pattern.

Each technique provides a layer of evidence that, when combined, results in a self-validating and definitive structural assignment. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research or development activities.

References

- Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). National Institutes of Health (NIH). [Link]

- Mass Spectrometry: Fragmentation P

- 2-Acetylthiophene | C6H6OS | CID 6920. PubChem. [Link]

- Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

- 1.7.

- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

- The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Agricultural Chemical Society of Japan. [Link]

- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central (PMC). [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. [Link]

- Structure Elucid

- The substituent effects in thiophene compounds. I.

- The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

- Elucidation of lignin structure by quantit

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

Sources

- 1. This compound 97% | CAS: 123418-66-6 | AChemBlock [achemblock.com]

- 2. Buy this compound | 123418-66-6 [smolecule.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information herein is synthesized from available safety data and knowledge of related chemical structures. Always consult the most current Safety Data Sheet (SDS) provided by your supplier and adhere to all institutional and regulatory safety protocols.

Introduction and Compound Profile

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS No. 123418-66-6) is a halogenated thiophene derivative. Such compounds serve as crucial building blocks in medicinal chemistry and materials science, valued for the thiophene core's biological activity and the versatile reactivity of the ketone and halogen substituents.[1] The presence of bromo and chloro groups, however, necessitates a thorough understanding and rigorous implementation of safety protocols to mitigate potential risks to researchers and the environment. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles.

Compound Details:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 123418-66-6 | |

| Molecular Formula | C₆H₄BrClOS | |

| Molecular Weight | 239.51 g/mol | |

| Synonyms | 1-(5-bromo-4-chloro-2-thienyl)ethanone |

| Physical Form | Solid | |

Hazard Identification and GHS Classification

The primary documented hazard for this compound is acute oral toxicity. However, due to the lack of a comprehensive public SDS for this specific isomer, a precautionary approach is warranted. Data from closely related structural isomers, such as 2-bromo-1-(5-chlorothiophen-2-yl)ethanone, suggest the potential for severe skin and eye damage.[2] Therefore, it is prudent to handle this compound as if it possesses these additional hazards until more specific data becomes available.

GHS Classification Summary:

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

|---|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | |

| Skin Corrosion/Irritation | Category 1B (Inferred) | H314: Causes severe skin burns and eye damage | Danger (Inferred) | GHS05 (Corrosion) (Inferred) | [2] |

| Serious Eye Damage | Category 1 (Inferred) | H314: Causes severe skin burns and eye damage | Danger (Inferred) | GHS05 (Corrosion) (Inferred) | [2] |

Note: Hazards in italics are inferred from the closely related isomer 2-bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6) and should be considered as a precautionary measure.[2]

Caption: Confirmed and inferred GHS hazards for the compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The causality behind these recommendations is to create redundant safety barriers, minimizing the risk of accidental exposure.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and any solutions should be performed in a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is crucial when handling quantities that pose a splash hazard.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Double-gloving is recommended.[5] Contaminated gloves should be removed promptly using the proper technique and disposed of as hazardous waste.

-

Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger scale operations, a chemical-resistant apron or suit should be worn. Ensure all skin is covered.

-

Respiratory Protection: If work outside a fume hood is unavoidable, a full-face respirator with appropriate cartridges for organic vapors and particulates must be used.[4] All respirator use must be in accordance with a formal respiratory protection program.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is a self-validating system for safety. Each step is designed to preemptively address potential failure points.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure. Assemble all required equipment and reagents.

-

Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the generation of dust.

-

Dissolution: If preparing a solution, add the solid slowly to the solvent with stirring. Avoid splashing.

-

Reaction: Conduct all reactions in a clean, dry reaction vessel within the fume hood. Maintain an inert atmosphere if the reaction is sensitive to air or moisture.

-

Post-Procedure: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.

-

Storage: Store the compound in a tightly sealed container, in a dark, refrigerated (2-8°C), and well-ventilated area under an inert atmosphere.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response Workflow:

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if burns are present.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage:

-

Store in a tightly closed container in a cool, dry, dark, and well-ventilated place.[4]

-

Recommended storage temperature is 2-8°C.

-

Store under an inert atmosphere.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][6]

-

Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[7][8]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols (Toxic, Corrosive).

-

Disposal Procedure: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Conclusion

While this compound is a valuable reagent, its potential hazards demand a culture of safety and meticulous handling. By understanding its chemical properties, implementing robust engineering and administrative controls, using appropriate PPE, and being prepared for emergencies, researchers can safely harness its synthetic utility. The principles of expertise, trustworthiness, and authoritative grounding outlined in this guide provide a solid foundation for the safe and effective use of this and other related chemical compounds in a professional research setting.

References

- MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.

- Washington State University. (n.d.). Halogenated Solvents.

- Unknown Source. (n.d.). Halogenated Waste.

- Sciforum. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.

- Unknown Source. (n.d.). Hazardous Waste Segregation.

- Temple University. (n.d.). Halogenated Solvents in Laboratories.

- Matrix Fine Chemicals. (n.d.). 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE | CAS.

- Journal of the American Chemical Society. (n.d.). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.

Sources

- 1. aablocks.com [aablocks.com]

- 2. 2-BROMO-1-(5-CHLORO-THIOPHEN-2-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. bucknell.edu [bucknell.edu]

- 7. 7.2 Organic Solvents [ehs.cornell.edu]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

An In-depth Technical Guide to the Physical Properties of Halogenated Thiophene Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated thiophene ketones represent a pivotal class of heterocyclic compounds, bridging the aromaticity and reactivity of the thiophene ring with the versatile chemistry of the ketone functional group. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the thiophene nucleus profoundly modulates the molecule's physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of these properties, delving into the underlying principles that govern their behavior and the experimental methodologies used for their characterization. Understanding these characteristics is paramount for applications ranging from medicinal chemistry, where they serve as crucial synthons for pharmacologically active agents, to materials science, in the development of novel organic semiconductors and polymers.[1][2]

Synthesis and Structural Fundamentals

The synthetic routes to halogenated thiophene ketones are diverse, often involving the acylation of a pre-halogenated thiophene or the halogenation of a thiophene ketone.[1] The choice of strategy is dictated by the desired substitution pattern and the nature of the halogen. Electrophilic aromatic substitution is a common pathway, with the position of substitution on the thiophene ring being highly regioselective.[1][3] The electron-donating nature of the sulfur atom directs electrophiles preferentially to the α-positions (C2 and C5).[1][3]

The fundamental structure of a halogenated thiophene ketone, a five-membered aromatic ring containing a sulfur atom, a ketone substituent, and one or more halogen atoms, gives rise to a unique interplay of electronic and steric effects. The aromaticity of the thiophene ring, with its delocalized π-electron system, is a defining feature.[4] The electronegativity and size of the halogen substituent, along with its position relative to the ketone and the sulfur atom, create a nuanced electronic landscape across the molecule.

Caption: General synthetic pathways to halogenated thiophene ketones.

Spectroscopic Properties: Elucidating Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of halogenated thiophene ketones. Each method provides a unique window into the molecule's electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for confirming the substitution pattern on the thiophene ring. The chemical shifts of the thiophene protons and carbons are highly sensitive to the electronic effects of the ketone and halogen substituents.

-

¹H NMR: The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing nature of the ketone group generally deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). Halogen substitution further influences these chemical shifts, with the effect being dependent on the halogen's electronegativity and position. For instance, the introduction of a bromine atom will cause a downfield shift in the signals of nearby protons.[5]

-

¹³C NMR: The carbonyl carbon of the ketone typically appears significantly downfield (δ 180-200 ppm). The chemical shifts of the thiophene ring carbons are also diagnostic. The carbon attached to the electron-withdrawing ketone group (C2 or C3) will be deshielded. Halogen substitution also leads to predictable shifts in the carbon signals.[6][7]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Acetylthiophene | H3: ~7.69, H4: ~7.12, H5: ~7.67, COCH₃: ~2.56 | C2: ~144.5, C3: ~133.8, C4: ~128.2, C5: ~132.6, CO: ~190.7, CH₃: ~26.8 |

| 2-Acetyl-5-bromothiophene | H3: ~7.5 (d), H4: ~7.1 (d) | C2: ~142, C3: ~135, C4: ~131, C5: ~118, CO: ~190, CH₃: ~27 |

Note: Approximate chemical shifts in CDCl₃. Actual values can vary based on solvent and specific substitution.[5][6][7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the halogenated thiophene ketone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 15 ppm, centered around 5 ppm.

-

Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.[6]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 220 ppm.

-

Number of Scans: A higher number of scans (hundreds to thousands) is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: Employ a relaxation delay of 2-5 seconds to ensure complete relaxation of the carbon nuclei.[6]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the carbonyl group and observing the influence of halogenation on the molecule's vibrational modes.

-

C=O Stretch: The most prominent feature in the IR spectrum of a thiophene ketone is the strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. The exact position of this band is influenced by the electronic environment. Electron-withdrawing halogen substituents on the thiophene ring can cause a slight shift to higher wavenumbers (a "blue shift") due to an inductive effect that strengthens the C=O bond.[8][9][10]

-

C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the thiophene ring appear in the 1400-1600 cm⁻¹ region.

-

C-X Stretch: The C-X (halogen) stretching vibrations are typically found in the fingerprint region of the spectrum, with their position being dependent on the mass of the halogen (C-Cl: ~700-800 cm⁻¹, C-Br: ~500-600 cm⁻¹, C-I: ~500 cm⁻¹).

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 5. Quantum computational, spectroscopic and molecular docking studies on 2-acetylthiophene and its bromination derivative [ouci.dntb.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Study of Infrared Spectral Characteristics of Carbonyl Compounds - Oreate AI Blog [oreateai.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Strategic Value of a Trifunctional Thiophene Building Block

An In-depth Technical Guide to 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one for Advanced Chemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

In the intricate field of medicinal chemistry and materials science, the design and synthesis of novel molecular entities depend critically on the availability of versatile, well-characterized starting materials. This compound is one such pivotal intermediate. Its thiophene core is a privileged scaffold in numerous pharmaceuticals, valued for its unique electronic properties and ability to mimic a phenyl ring while offering distinct metabolic profiles.[1] The strategic placement of three distinct functional groups—a reactive ketone, a readily coupled bromine atom, and a more stable chlorine atom—provides synthetic chemists with a powerful tool for controlled, sequential molecular elaboration. This guide offers a comprehensive technical overview of this compound, from procurement and synthesis to its strategic application in complex molecule construction.

Physicochemical Properties and Identification

A clear understanding of a reagent's fundamental properties is the bedrock of its effective use in any experimental setting.

| Property | Value | Source(s) |

| CAS Number | 123418-66-6 | [2][3] |

| Molecular Formula | C₆H₄BrClOS | [2][3] |

| Molecular Weight | ~239.51 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(5-bromo-4-chloro-2-thienyl)ethanone | [2] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥95% - 97% | [2][3] |

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers. It is typically classified as a research chemical, often synthesized upon request or held in limited stock. When procuring this reagent, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify purity and confirm the structure via methods such as NMR and mass spectrometry. Lead times can vary, and this should be factored into experimental planning.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 95% | Available through Aldrich Partner.[2] |

| Advanced ChemBlocks | 97% | Listed as a building block for research.[3] |

| Simson Pharma Limited | Custom Synthesis | Provides Certificate of Analysis with compounds. |

| BLD Pharm | Not specified | Offers related thiophene derivatives.[4] |

Synthesis Protocol: Friedel-Crafts Acylation

For laboratories requiring larger quantities or specific analogs, an in-house synthesis is a viable option. The most direct and established route is the Friedel-Crafts acylation of 2-bromo-3-chlorothiophene.

Causality of Experimental Design: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). This powerful electrophile is then attacked by the thiophene ring. The acylation occurs preferentially at the C5 position, which is the most activated position on the 2-bromo-3-chlorothiophene starting material and is sterically accessible. The reaction is conducted at a low temperature (0 °C) to control the exothermic reaction and minimize potential side-product formation.

Step-by-Step Laboratory Methodology

Materials:

-

2-Bromo-3-chlorothiophene (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalyst Suspension: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet with anhydrous aluminum chloride (1.2 eq). Suspend the catalyst in anhydrous DCM.

-

Acylium Ion Formation: Cool the flask to 0 °C in an ice-water bath. Add acetyl chloride (1.1 eq) dropwise to the suspension over 15 minutes. Stir for an additional 20 minutes at 0 °C to allow for the complete formation of the electrophilic complex.

-

Substrate Addition: Dissolve 2-bromo-3-chlorothiophene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the internal temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until completion (typically 2-4 hours).

-

Quenching: Upon completion, very carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1M HCl. This highly exothermic step decomposes the aluminum complexes and should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Neutralization and Washing: Combine all organic extracts. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Step-wise workflow for the synthesis of the title compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its capacity as a trifunctional scaffold.[1] The differential reactivity of its functional groups allows for a predictable and stepwise elaboration into more complex target molecules.

-

Ketone Moiety: The acetyl group is a versatile handle for various transformations, including reduction to a secondary alcohol, conversion to imines or oximes, or participation in aldol-type condensation reactions to extend the carbon chain.

-

Bromo Group (C5): The bromine atom is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, or amino substituents. This is a cornerstone of modern library synthesis for screening campaigns.

-

Chloro Group (C4): The chlorine atom is significantly less reactive than the bromine in typical palladium-catalyzed couplings. This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the C5 position while leaving the C4 position intact for potential subsequent transformations under more forcing conditions if desired.

This compound is a known intermediate in the synthesis of complex pharmaceutical agents, such as impurities related to the thrombopoietin receptor agonist Avatrombopag, highlighting its relevance in the pharmaceutical industry.[5][6]

Logical Relationship of Synthetic Transformations

Caption: Synthetic utility map of the title compound's reactive sites.

Safety and Handling

As with any halogenated organic compound, proper safety protocols are mandatory.

-

Hazards: The compound is classified as a warning-level hazard, with statements indicating it is harmful if swallowed (H302).[2] It can cause skin and serious eye irritation.[7]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[2][4] Recommended storage temperature is often 2-8°C.[2][4]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a pre-defined roadmap for the synthesis of complex, highly functionalized thiophene derivatives. Its commercial availability and well-understood synthesis make it accessible, while the differential reactivity of its functional groups provides the synthetic control essential for multi-step drug discovery and materials science programs. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this versatile intermediate to its fullest potential.

References

- AA Blocks. 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine. [Link]

- PharmaCompass. 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one. [Link]

- CHI. Drug Discovery Chemistry Conference. [Link]

- Technical Disclosure Commons. A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. [Link]

- Google Patents.

- PubMed. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia. [Link]

- Pharmaffiliates. 1-(5-((4-(5-Bromo-4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-3-chloropyridin-2-yl)piperidine-4-carboxylic Acid. [Link]

Sources

- 1. Buy this compound | 123418-66-6 [smolecule.com]

- 2. This compound | 123418-66-6 [sigmaaldrich.com]

- 3. This compound 97% | CAS: 123418-66-6 | AChemBlock [achemblock.com]

- 4. 677007-73-7|2-Bromo-1-(4-chlorothiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. tdcommons.org [tdcommons.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

The Thiophene Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thiophene, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere of the benzene ring, have made it a cornerstone in the design of novel therapeutics.[1][3] This guide provides a comprehensive overview for researchers and drug development professionals on the multifaceted role of thiophene derivatives. We will delve into the structural and electronic properties that underpin their biological activity, explore key synthetic methodologies, analyze structure-activity relationships (SAR), and survey their application across diverse therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This document aims to serve as a technical resource, bridging fundamental chemistry with practical application in the quest for developing next-generation pharmaceuticals with enhanced efficacy and improved safety profiles.[2]

The Thiophene Nucleus: Foundational Physicochemical & Structural Insights